molecular formula C12H18ClN3O2S B8548402 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine

1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine

Cat. No.: B8548402
M. Wt: 303.81 g/mol
InChI Key: HXKGJVGBODUHFU-UHFFFAOYSA-N
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Description

1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a dimethylamine group and a sulfonyl group attached to a chloropyridine moiety. Its distinct chemical properties make it a valuable subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine typically involves multiple steps, starting with the preparation of the chloropyridine sulfonyl chloride intermediate. This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and byproducts.

Chemical Reactions Analysis

1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, altering their function and activity.

Comparison with Similar Compounds

Similar compounds to 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine include other sulfonyl-substituted piperidines and chloropyridine derivatives. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18ClN3O2S

Molecular Weight

303.81 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C12H18ClN3O2S/c1-15(2)10-5-7-16(8-6-10)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

HXKGJVGBODUHFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred ice-cooled solution of 4-(dimethylamino)piperidine (1.2 mL, 9.4 mmol), triethylamine (2.6 mL, 19 mmol), and 4-dimethylaminopyridine (0.012 g, 0.094 mmol) in DCM (18 mL) was added 6-chloropyridine-3-sulfonyl chloride (2.0 g, 9.4 mmol) in one portion. The resulting mixture was stirred at 0° C. for 1.5 h. Upon workup, the mixture was directly subjected to combi-flash column chromatography (methanol/DCM) to give compound 363 (2.7 g, 94% yield) as a white solid. LCMS-ESI (POS), M/Z, M+1: Found 304.0.
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